molecular formula C17H20N2O2 B1318163 N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide CAS No. 954572-58-8

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide

Cat. No.: B1318163
CAS No.: 954572-58-8
M. Wt: 284.35 g/mol
InChI Key: OUWPENVVULRXDS-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide is an organic compound that belongs to the class of amides It features an aminophenyl group and a dimethylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminophenol and 2,5-dimethylphenol.

    Formation of Intermediate: The 4-aminophenol is reacted with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 2,5-dimethylphenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are typical for substitution reactions.

Major Products

    Oxidation Products: Quinones, nitro derivatives, and other oxidized compounds.

    Reduction Products: Amines, alcohols, and other reduced forms.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide involves:

    Molecular Targets: Interaction with specific enzymes, receptors, or proteins in biological systems.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)-propanamide
  • N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
  • N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)-propanamide

Uniqueness

  • Structural Differences : The position of the dimethyl groups on the phenoxy ring can significantly affect the compound’s properties.
  • Reactivity : Variations in reactivity due to different electronic and steric effects.
  • Applications : Unique applications based on specific structural features and reactivity profiles.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(10-11)21-13(3)17(20)19-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWPENVVULRXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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